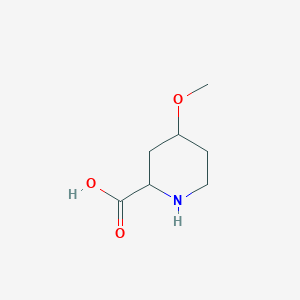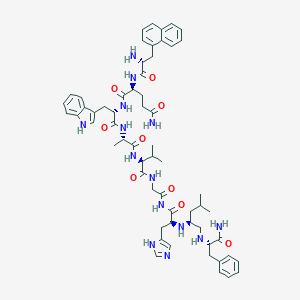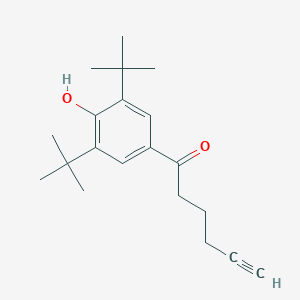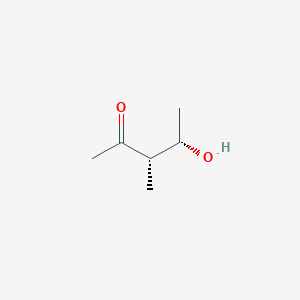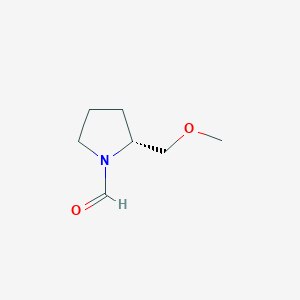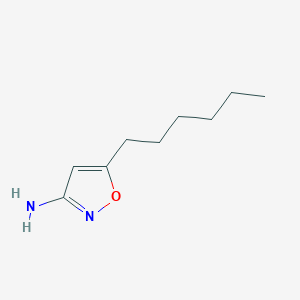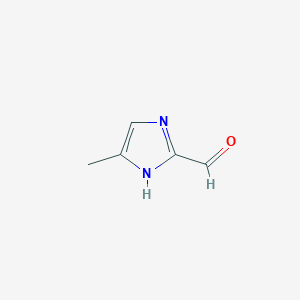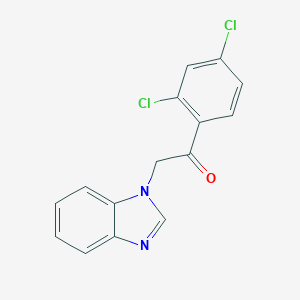
2-(Benzimidazol-1-yl)-1-(2,4-dichlorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzimidazol-1-yl)-1-(2,4-dichlorophenyl)ethanone, also known as BIX-01294, is a small molecule inhibitor that has been extensively studied for its potential use in epigenetic research. This compound is a potent and selective inhibitor of the histone lysine methyltransferase G9a, which is responsible for the methylation of histone H3 at lysine 9 (H3K9). Methylation of H3K9 is associated with transcriptional repression, and inhibition of G9a has been shown to result in increased gene expression in a variety of cell types.
Wirkmechanismus
2-(Benzimidazol-1-yl)-1-(2,4-dichlorophenyl)ethanone inhibits G9a by binding to the SET domain of the enzyme, which is responsible for its methyltransferase activity. This binding prevents the enzyme from methylating H3K9, resulting in increased gene expression.
Biochemical and Physiological Effects
In addition to its effects on gene expression, 2-(Benzimidazol-1-yl)-1-(2,4-dichlorophenyl)ethanone has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. 2-(Benzimidazol-1-yl)-1-(2,4-dichlorophenyl)ethanone has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(Benzimidazol-1-yl)-1-(2,4-dichlorophenyl)ethanone is its high selectivity for G9a, which makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(Benzimidazol-1-yl)-1-(2,4-dichlorophenyl)ethanone and its effects on G9a. One area of interest is the potential use of this compound as a therapeutic agent for cancer. Another potential direction is the investigation of the role of G9a in other biological processes, such as stem cell differentiation and development. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(Benzimidazol-1-yl)-1-(2,4-dichlorophenyl)ethanone and its potential applications in epigenetic research.
Synthesemethoden
The synthesis of 2-(Benzimidazol-1-yl)-1-(2,4-dichlorophenyl)ethanone involves several steps, starting with the reaction of 2,4-dichlorobenzyl chloride with potassium phthalimide to form the phthalimide derivative. This intermediate is then reacted with o-phenylenediamine to form the benzimidazole ring system. Finally, the phthalimide group is removed with hydrazine to yield 2-(Benzimidazol-1-yl)-1-(2,4-dichlorophenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
2-(Benzimidazol-1-yl)-1-(2,4-dichlorophenyl)ethanone has been used extensively in epigenetic research to investigate the role of G9a in various cellular processes. This compound has been shown to increase the expression of genes involved in neural differentiation, suggesting that G9a plays a role in the regulation of neural stem cell differentiation. 2-(Benzimidazol-1-yl)-1-(2,4-dichlorophenyl)ethanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that G9a may be a potential target for cancer therapy.
Eigenschaften
CAS-Nummer |
115060-12-3 |
|---|---|
Produktname |
2-(Benzimidazol-1-yl)-1-(2,4-dichlorophenyl)ethanone |
Molekularformel |
C15H10Cl2N2O |
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
2-(benzimidazol-1-yl)-1-(2,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C15H10Cl2N2O/c16-10-5-6-11(12(17)7-10)15(20)8-19-9-18-13-3-1-2-4-14(13)19/h1-7,9H,8H2 |
InChI-Schlüssel |
WQSKRPWTFCTREF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)C3=C(C=C(C=C3)Cl)Cl |
Synonyme |
Ethanone, 2-(1H-benzimidazol-1-yl)-1-(2,4-dichlorophenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine](/img/structure/B37828.png)
